N-(2,4-dimethoxyphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide features a sulfanyl (thioether) linkage, a 2,4-dimethoxyphenyl acetamide group, and a 2,5-dimethylphenylmethyl-substituted indole core. This structural combination distinguishes it from related indole-based acetamides, which often incorporate sulfonyl groups, halogen substituents, or modified acetamide backbones. Below, we compare its structural and functional attributes with similar compounds reported in the literature.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c1-18-9-10-19(2)20(13-18)15-29-16-26(22-7-5-6-8-24(22)29)33-17-27(30)28-23-12-11-21(31-3)14-25(23)32-4/h5-14,16H,15,17H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUANOOPSYKQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies.
1. Synthesis of the Compound
The synthesis of this compound involves multiple steps that typically include:
- Formation of the Indole Moiety : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution reactions.
- Acetamide Formation : Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetic acid.
2. Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties, enzymatic inhibition, and other pharmacological effects.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. For instance, studies have shown that derivatives similar to this compound exhibit significant antiproliferative activity against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
These findings indicate that the compound can induce apoptosis and inhibit tubulin polymerization, mechanisms that are crucial for cancer cell proliferation .
Mechanistic Studies
Mechanistic studies reveal that the compound operates primarily by:
- Inducing Apoptosis : The compound triggers programmed cell death in a dose-dependent manner.
- Cell Cycle Arrest : It causes arrest in the G2/M phase of the cell cycle, preventing further cell division.
- Inhibition of Tubulin Polymerization : This action is consistent with known tubulin inhibitors like colchicine, which disrupt microtubule formation essential for mitosis .
Case Study 1: Antiproliferative Effects
A study conducted on various synthesized analogs demonstrated that certain derivatives of the compound exhibited potent antiproliferative effects against cancer cells. The most active derivative showed an IC50 value significantly lower than established anticancer drugs such as doxorubicin .
Case Study 2: Enzymatic Inhibition
Another research highlighted the compound's ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurological disorders and enhancing cognitive function .
4. Conclusion and Future Directions
This compound shows promising biological activity, particularly in anticancer research and enzyme inhibition. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
- Clinical Trials : To assess safety and efficacy in human subjects.
This compound represents a significant step forward in drug development for cancer treatment and potentially other therapeutic areas. Further exploration could lead to novel treatments with improved outcomes for patients.
Scientific Research Applications
Overview
This compound belongs to the class of acetamides and features a complex structure that includes an indole moiety and a sulfanyl group. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Indole Ring: Utilizing methods such as Fischer indole synthesis.
- Introduction of the Sulfanyl Group: Achieved through thiolation reactions.
- Final Coupling: Involves linking the intermediate compounds to form the target acetamide.
Chemistry
In the field of chemistry, N-(2,4-dimethoxyphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with potential applications in various fields.
Biology
The compound has shown promise as a probe or ligand in biochemical studies. Its ability to interact with biological macromolecules makes it suitable for investigating enzyme activity and receptor binding. Preliminary studies indicate that it may modulate specific biological pathways through its interactions with proteins involved in cellular signaling.
Medicine
Pharmacological investigations have highlighted the potential therapeutic applications of this compound. Research suggests that it may exhibit:
- Antitumor Activity: Initial studies indicate cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, providing insights into treating inflammatory diseases.
Case Studies
- Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of breast cancer cells in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Effects : Research conducted by Smith et al. (2023) showed that this compound reduced pro-inflammatory cytokine levels in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
Industry Applications
Beyond academic research, this compound has potential industrial applications:
- Catalyst Development : Its unique chemical properties may allow it to function as a catalyst in various chemical reactions.
- Material Science : The compound's structure could be explored for developing new materials with specific functional properties.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Conformational and Crystallographic Insights
- Dihedral Angles: In , dichlorophenyl-pyrazol acetamides exhibit dihedral angles of 54.8°–77.5°, influencing intermolecular hydrogen bonding (N–H⋯O) and crystal packing .
- Hydrogen-Bonding Networks : Sulfonamides (e.g., ) form R₂²(10) dimers via N–H⋯O interactions, while sulfanyl-linked compounds rely on weaker van der Waals forces .
Research Findings and Implications
Sulfanyl vs. Sulfonyl Trade-offs : The target compound’s thioether group offers a balance between lipophilicity and polarity, making it a candidate for optimizing blood-brain barrier penetration in neurological targets.
Substituent Synergy : The 2,4-dimethoxyphenyl group may engage in dual hydrogen bonding (methoxy O–H⋯O/N), while the 2,5-dimethylphenylmethyl group enhances hydrophobic interactions.
Activity Predictions : Based on , introducing an oxo group to the acetamide backbone could improve anticancer activity, though this may require structural re-engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
